1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide
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Description
Scientific Research Applications
Antituberculosis Activity
Research into similar compounds, such as thiazole-aminopiperidine hybrids, has identified potential antituberculosis agents. These compounds, designed through molecular hybridization, demonstrated activity against Mycobacterium tuberculosis with promising results in both enzyme inhibition and antituberculosis activity, showcasing their potential as novel therapeutic agents against tuberculosis without cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).
Antiviral and Antitumor Properties
Studies on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine derivatives have revealed significant antiviral and antitumor activities. Notably, specific guanosine analogues demonstrated potent effects against measles virus in vitro and exhibited moderate antitumor activity against leukemia cell lines, indicating their potential for developing new antiviral and anticancer therapies (Petrie et al., 1985).
properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c21-31(29,30)17-6-4-15(5-7-17)12-22-20(28)16-3-1-9-26(13-16)18-11-19(24-14-23-18)27-10-2-8-25-27/h2,4-8,10-11,14,16H,1,3,9,12-13H2,(H,22,28)(H2,21,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBMSXGFWFWHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide |
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